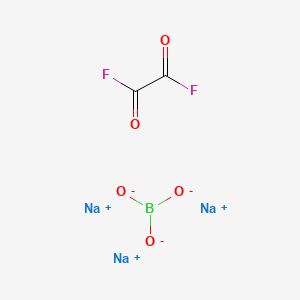
Sodium difluorooxalate borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium difluorooxalate borate is a chemical compound that has garnered significant attention in recent years, particularly in the field of energy storage. This compound is known for its potential use as an electrolyte salt in sodium-ion batteries, offering excellent reversible capacity and high rate capability . Its chemical stability and compatibility with various solvents make it a promising candidate for advanced battery technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium difluorooxalate borate can be synthesized by reacting sodium oxalate with boron-trifluoride-diethyl-etherate in acetonitrile. The reaction involves the following steps :
- Sodium oxalate (Na2C2O4) is mixed with boron-trifluoride-diethyl-etherate (BF3⋅ether) in acetonitrile (CH3CN).
- The mixture is stirred and allowed to react, forming the desired product.
- The product is isolated by removing the acetonitrile through filtration.
- Further purification is achieved by washing the product with tetrahydrofuran (THF) and removing the solvent under vacuum.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a one-step reaction using sodium tetrafluoroborate and anhydrous oxalic acid in the presence of aluminum trichloride as a reaction aid. This method enhances the interfacial properties of the resulting compound, making it suitable for high-performance applications .
Chemical Reactions Analysis
Types of Reactions: Sodium difluorooxalate borate primarily undergoes substitution reactions. It is known for its stability and compatibility with various solvents, which makes it an excellent candidate for forming stable solid-electrolyte interphase (SEI) layers in sodium-ion batteries .
Common Reagents and Conditions:
Reagents: Sodium oxalate, boron-trifluoride-diethyl-etherate, acetonitrile, tetrahydrofuran.
Conditions: The reactions typically occur under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products: The primary product of these reactions is this compound itself, which can be further used to form stable SEI layers in battery applications .
Scientific Research Applications
Sodium difluorooxalate borate has a wide range of applications in scientific research, particularly in the field of energy storage. Some of its notable applications include :
Sodium-ion Batteries: It is used as an electrolyte salt, providing excellent reversible capacity and high rate capability.
Electrolyte Additive: It enhances the performance of sodium-ion batteries by forming stable SEI layers, which improve the battery’s cycling stability and kinetic performance.
Compatibility with Solvents: Its compatibility with various common solvents used in sodium-ion batteries makes it a versatile compound for advanced battery technologies.
Mechanism of Action
The mechanism by which sodium difluorooxalate borate exerts its effects in sodium-ion batteries involves the formation of a stable SEI layer on the anode. This layer is composed of sodium diborate, tetrafluoroborate, and carbonate, which provide structural and chemical stability. The SEI layer facilitates fast ion transport, enabling high rate performance and long cycle life for the batteries .
Comparison with Similar Compounds
- Sodium tetrafluoroborate
- Sodium oxalate
- Sodium hexafluorophosphate
Comparison: Sodium difluorooxalate borate stands out due to its excellent compatibility with various solvents and its ability to form stable SEI layers. Unlike sodium tetrafluoroborate and sodium hexafluorophosphate, which have solvent-dependent performances, this compound offers consistent performance across different solvents . This makes it a unique and valuable compound for advanced battery technologies.
Properties
Molecular Formula |
C2BF2Na3O5 |
|---|---|
Molecular Weight |
221.80 g/mol |
IUPAC Name |
trisodium;oxalyl difluoride;borate |
InChI |
InChI=1S/C2F2O2.BO3.3Na/c3-1(5)2(4)6;2-1(3)4;;;/q;-3;3*+1 |
InChI Key |
JJFDUEREVQNQCH-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].C(=O)(C(=O)F)F.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















